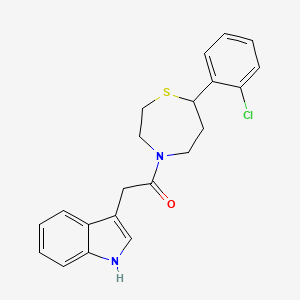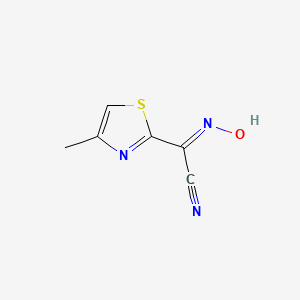![molecular formula C18H12FN3OS2 B3016237 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 895018-28-7](/img/structure/B3016237.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H12FN3OS2 and its molecular weight is 369.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics Studies
The study of the disposition and metabolism of compounds like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) highlights the importance of pharmacokinetic analysis in understanding how drugs are processed in the human body. Research by Renzulli et al. (2011) detailed the metabolic pathways and excretion profiles of SB-649868, offering insights into how similar compounds could be studied for their pharmacokinetic properties (Renzulli et al., 2011).
Neuroimaging and Diagnostics
Compounds like 18F-DCFPyL and 18F-MPPF, used in PET imaging, illustrate the application of fluorine-substituted compounds in neuroimaging. Studies have explored their use in identifying and understanding the pathophysiology of diseases such as prostate cancer and neurological disorders. Rousseau et al. (2019) and Coughlin et al. (2019) demonstrated how PET imaging agents could aid in the diagnosis and management of diseases, potentially guiding research into related compounds (Rousseau et al., 2019); (Coughlin et al., 2019).
Environmental and Biological Monitoring
The exposure to organophosphorus and pyrethroid pesticides, as well as other environmental contaminants, underscores the significance of monitoring human exposure to hazardous chemicals. Studies like those by Babina et al. (2012) and Fortin et al. (2008) provide frameworks for assessing human exposure to chemicals, which can be adapted for research on the environmental impact and bioaccumulation of novel compounds (Babina et al., 2012); (Fortin et al., 2008).
Molecular Pharmacology
Research into the pharmacological targeting of specific receptors, as in the case of α7-nicotinic acetylcholine receptor agonists and antagonists, offers insights into the therapeutic potential of compounds. By studying receptor binding and efficacy, as seen in the work on 18F-ASEM and TSPO imaging by Jensen et al. (2015) and Coughlin et al. (2019), researchers can explore the implications for diseases like Alzheimer's and glioblastoma multiforme (Jensen et al., 2015); (Coughlin et al., 2019).
Toxicology and Safety Evaluation
Understanding the toxicological profile of compounds is crucial in assessing their safety for human use. Studies focusing on the genotoxicity and carcinogenicity of chemical compounds, like those by Tokiwa et al. (1994), provide a basis for evaluating similar compounds for potential health risks (Tokiwa et al., 1994).
Propiedades
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3OS2/c19-13-5-6-14-16(9-13)25-18(21-14)22(11-12-3-1-7-20-10-12)17(23)15-4-2-8-24-15/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFIMUHWFFDTOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3016155.png)

![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B3016158.png)



![1-(4-Methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)ethanone](/img/structure/B3016164.png)






![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3016176.png)
